
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide, also known as BDA-410, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. BDA-410 is a potent inhibitor of the endoplasmic reticulum (ER) stress response, which is a cellular process that plays a crucial role in maintaining cellular homeostasis and responding to various stress stimuli.
作用机制
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide exerts its effects through the inhibition of the ER stress response, which is a cellular process that plays a crucial role in maintaining cellular homeostasis and responding to various stress stimuli. N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide inhibits the activity of the ER stress sensor IRE1α, which is a key mediator of the ER stress response. By inhibiting IRE1α, N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide prevents the activation of downstream signaling pathways that promote cell survival and proliferation, leading to ER stress-mediated apoptosis.
Biochemical and Physiological Effects
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of IRE1α activity, the induction of ER stress-mediated apoptosis, and the improvement of glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has also been shown to protect neurons from ER stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in lab experiments is its potency and specificity for inhibiting the ER stress response through the inhibition of IRE1α activity. However, one limitation of using N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide is its potential toxicity at high concentrations, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the study of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide, including the development of more potent and selective inhibitors of the ER stress response, the investigation of the therapeutic potential of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in other diseases, and the exploration of the molecular mechanisms underlying the effects of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide on cellular signaling pathways. Additionally, the development of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide as a potential therapeutic agent for human diseases will require further preclinical and clinical studies to evaluate its safety and efficacy.
合成方法
The synthesis of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide involves several steps, including the reaction of 4-bromo-3,5-dimethylphenol with benzyl bromide, followed by the reaction of the resulting benzylated phenol with chloroacetyl chloride to form the intermediate compound. The final step involves the reaction of the intermediate compound with ammonium acetate to yield N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide.
科学研究应用
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. In cancer research, N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has been shown to inhibit the growth and survival of cancer cells by inducing ER stress-mediated apoptosis. In neurodegenerative disease research, N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has been shown to protect neurons from ER stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease. In metabolic disorder research, N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
属性
IUPAC Name |
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12-8-15(9-13(2)17(12)18)21-11-16(20)19-10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPIHZXWUPUORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
![N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)




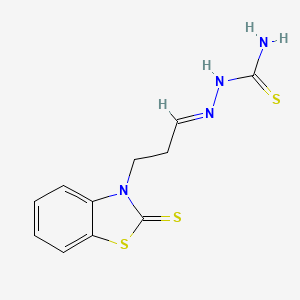
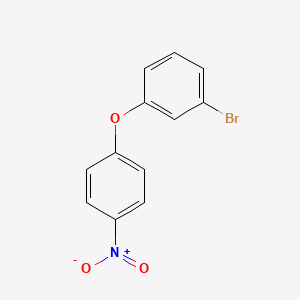
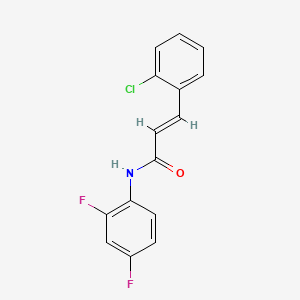
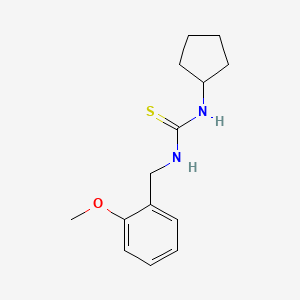
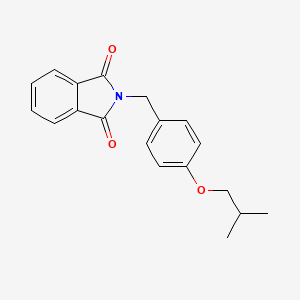

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide](/img/structure/B5696502.png)